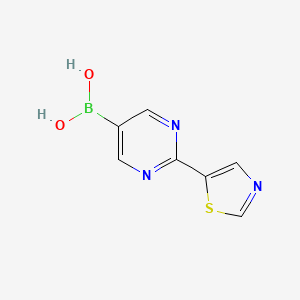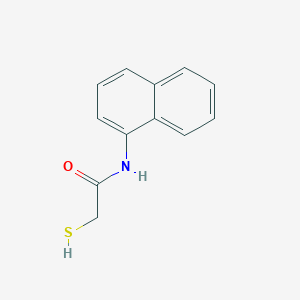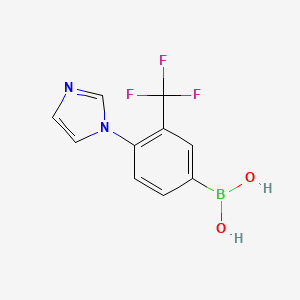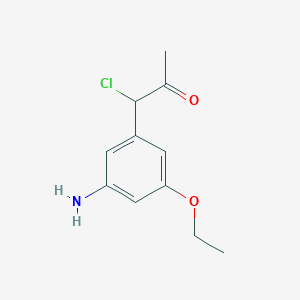
N-Amino-N-(2-hydroxyethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Amino-N-(2-hydroxyethyl)cytidine is a chemical compound with the molecular formula C11H18N4O6. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of RNA. This compound contains an amino group and a hydroxyethyl group attached to the cytidine molecule, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Amino-N-(2-hydroxyethyl)cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the reaction of cytidine with N-(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the selective attachment of the amino and hydroxyethyl groups to the cytidine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-Amino-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while reduction of the amino group may produce primary amines .
Aplicaciones Científicas De Investigación
N-Amino-N-(2-hydroxyethyl)cytidine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying RNA molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-Amino-N-(2-hydroxyethyl)cytidine involves its interaction with specific molecular targets and pathways. It can be incorporated into RNA molecules, potentially altering their structure and function. This modification can affect various cellular processes, including protein synthesis and gene expression. The compound may also interact with enzymes involved in nucleic acid metabolism, influencing their activity and regulation .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine: The parent compound of N-Amino-N-(2-hydroxyethyl)cytidine, involved in RNA synthesis.
2’-Deoxycytidine: A deoxyribonucleoside used in DNA synthesis.
5-Azacytidine: A cytidine analog with anticancer properties.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
100997-66-8 |
|---|---|
Fórmula molecular |
C11H18N4O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
YDRMAQKZAVRJEZ-PEBGCTIMSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)




![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)



![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)


